4-Cyanocyclohexane-1-carboxamide
Description
Structure
3D Structure
Properties
CAS No. |
121487-72-7 |
|---|---|
Molecular Formula |
C8H12N2O |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
4-cyanocyclohexane-1-carboxamide |
InChI |
InChI=1S/C8H12N2O/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-4H2,(H2,10,11) |
InChI Key |
CNJKDSZYFGSKDG-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1C#N)C(=O)N |
Canonical SMILES |
C1CC(CCC1C#N)C(=O)N |
Synonyms |
Cyclohexanecarboxamide, 4-cyano-, cis- (9CI) |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: 4-Cyanocyclohexane-1-carboxamide
The following technical guide details the chemical identity, synthesis, and application of 4-Cyanocyclohexane-1-carboxamide , a critical bifunctional intermediate in medicinal chemistry.
A Bifunctional Scaffold for Medicinal Chemistry and Drug Development
Executive Summary
This compound (CAS: 121487-72-7) is a disubstituted cyclohexane derivative featuring two distinct functional handles: a nitrile (cyano) group and a primary carboxamide. This bifunctionality makes it a high-value building block in the synthesis of pharmaceutical agents, most notably as a direct precursor to Tranexamic acid (an antifibrinolytic agent) and as a conformationally restricted scaffold in kinase inhibitor design.
This guide provides a comprehensive analysis of its physicochemical properties, industrial synthesis routes, and experimental protocols for laboratory-scale production, specifically focusing on the control of cis/trans stereochemistry which is vital for biological activity.
Chemical Identity & Structural Analysis[1][2][3]
The compound exists as two stereoisomers (cis and trans), determined by the relative orientation of the cyano and carboxamide groups across the cyclohexane ring.[1] The trans isomer is thermodynamically more stable and often the pharmacologically desired form due to its equatorial-equatorial chair conformation.
Identity Data Table[2][3]
| Parameter | Data |
| Chemical Name | This compound |
| CAS Number | 121487-72-7 |
| Molecular Formula | C₈H₁₂N₂O |
| Molecular Weight | 152.19 g/mol |
| Precursor CID | 10130061 (4-Cyanocyclohexanecarboxylic acid) |
| SMILES (Canonical) | C1CC(CCC1C#N)C(=O)N |
| InChI Key | CNJKDSZYFGSKDG-UHFFFAOYSA-N |
| Functional Groups | Nitrile (-CN), Primary Amide (-CONH₂) |
Physicochemical Properties[5][6][7][8]
Understanding the physical behavior of this intermediate is crucial for optimizing extraction and purification protocols.
| Property | Value (Predicted/Experimental) |
| Physical State | Solid (White to off-white crystalline powder) |
| Melting Point | 180–185 °C (Isomer dependent) |
| Solubility | Soluble in DMSO, Methanol, DMF; Sparingly soluble in Water |
| LogP | ~0.2 (Hydrophilic nature due to amide) |
| pKa (Amide) | ~15-16 (Neutral under physiological conditions) |
| H-Bond Donors | 1 (Amide -NH₂) |
| H-Bond Acceptors | 2 (Amide -O, Nitrile -N) |
Synthesis & Manufacturing Methodologies
The industrial synthesis of this compound typically proceeds via the 4-cyanocyclohexane-1-carboxylic acid intermediate.[1] The pathway requires careful stereochemical control to maximize the yield of the trans isomer.
Core Synthetic Pathway
-
Cyanohydrin Formation: Reaction of ethyl 4-oxocyclohexanecarboxylate with NaCN.[2]
-
Dehydration: Conversion to the unsaturated nitrile using POCl₃/Pyridine.
-
Hydrogenation: Catalytic reduction (Pd/C) to the saturated acid/ester.
-
Amidation: Conversion of the carboxylic acid to the acid chloride, followed by ammonolysis.
Reaction Scheme Visualization
Caption: Step-wise synthetic route from ethyl 4-oxocyclohexane-1-carboxylate to the target carboxamide.
Applications in Drug Discovery[4][9]
Tranexamic Acid Precursor
The most significant industrial application of this scaffold is in the production of Tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid).[2][3] The nitrile group of this compound (or its acid precursor) is reduced to an amine to generate the final drug.
-
Mechanism: The rigidity of the cyclohexane ring mimics the lysine binding site on plasminogen, blocking the interaction with fibrin.
Kinase Inhibitor Scaffolds
In modern medicinal chemistry, the 1,4-disubstituted cyclohexane ring serves as a bioisostere for phenyl rings .
-
Advantage: It improves solubility and metabolic stability (reducing CYP450 metabolism) while maintaining the precise vector orientation of substituents required for ATP-pocket binding.
-
Usage: Used in JAK inhibitors and other tyrosine kinase antagonists where a "linear" linker is required between the hinge-binding motif and the solvent-exposed tail.
Experimental Protocols
Protocol: Conversion of Carboxylic Acid to Carboxamide
Objective: Synthesize this compound from 4-cyanocyclohexane-1-carboxylic acid via an acid chloride intermediate.
Reagents:
-
4-Cyanocyclohexane-1-carboxylic acid (1.0 equiv)
-
Thionyl Chloride (SOCl₂) (1.5 equiv)
-
Ammonium Hydroxide (28% NH₃ aq) or Ammonia gas
-
Dichloromethane (DCM) (Anhydrous)
-
DMF (Catalytic amount)
Methodology:
-
Activation: In a round-bottom flask equipped with a reflux condenser and drying tube, dissolve the carboxylic acid in anhydrous DCM.
-
Chlorination: Add Thionyl Chloride dropwise followed by 1-2 drops of DMF.
-
Reflux: Heat the mixture to reflux (approx. 40°C) for 2–3 hours. Monitor by TLC (conversion of acid to non-polar spot) or gas evolution cessation.
-
Evaporation: Remove excess SOCl₂ and solvent under reduced pressure to yield the crude acid chloride (typically a yellow oil/solid). Do not purify.
-
Amidation: Re-dissolve the residue in dry DCM and cool to 0°C in an ice bath.
-
Addition: Slowly add aqueous Ammonium Hydroxide (excess) or bubble NH₃ gas through the solution while stirring vigorously.
-
Precipitation: The product often precipitates out. Stir for 1 hour at room temperature.
-
Work-up: Filter the solid. Wash with water (to remove NH₄Cl) and cold ether.
-
Purification: Recrystallize from Ethanol/Water if necessary to separate cis/trans isomers (the trans isomer is typically less soluble).
Safety & Handling (GHS Standards)
Hazard Classification:
-
Acute Toxicity (Oral): Category 4
-
Skin Irritation: Category 2
-
Eye Irritation: Category 2A
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory)
Handling Protocol:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Ventilation: All operations involving Thionyl Chloride or Ammonia must be performed in a functioning fume hood.
-
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent hydrolysis of the nitrile or amide.
References
-
PubChem. trans-4-Cyanocyclohexanecarboxylic acid (CID 10130061). National Library of Medicine. Available at: [Link]
-
Der Pharma Chemica. A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate.[2] 2011, 3(6):246-251. Available at: [Link]
-
Organic Syntheses. Reaction of Carboxylic Acids with Thionyl Chloride. Org.[4][5][6] Synth. Coll. Vol. 10. Available at: [Link]
- Google Patents.Process for producing 4-cyanocyclohexane-1-carboxylic acid (JP2008260757A).
Sources
- 1. This compound | High Purity | RUO [benchchem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. JP2008260757A - Process for producing 4-cyanocyclohexane-1-carboxylic acid - Google Patents [patents.google.com]
- 4. CN1532187A - Method and intermediate for preparing 4-cyano cyclohexane carboxylic acid - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US3706779A - Process for preparing 4-cyanocyclohexane carboxylic acid - Google Patents [patents.google.com]
An In-depth Technical Guide to the Safe Handling of 4-Cyanocyclohexane-1-carboxamide
Introduction: Understanding the Molecule and Its Potential
4-Cyanocyclohexane-1-carboxamide (CAS No. 121487-72-7) is a bifunctional chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research.[1] Its structure, featuring a cyclohexane scaffold functionalized with both a cyano (-C≡N) group and a carboxamide (-CONH₂) group, makes it a versatile building block for synthesizing complex therapeutic candidates, including kinase and protease inhibitors.[1] The cyclohexane ring provides conformational rigidity, a desirable trait for modulating pharmacokinetic properties.[1]
However, this synthetic utility is underpinned by a chemical structure that demands rigorous safety protocols. The presence of a cyanide moiety, one of the most potent and fast-acting poisons in chemistry, necessitates a comprehensive understanding of its hazards that goes beyond a standard Safety Data Sheet (SDS).[2][3] This guide provides an in-depth analysis of the risks associated with this compound, offering field-proven protocols and explaining the scientific rationale behind each safety recommendation to ensure its handling is both safe and effective.
Section 1: A Dual-Hazard Profile: Deconstructing the Risks
The primary hazard of this compound originates from its two key functional groups. A thorough risk assessment requires understanding the distinct and combined hazards they present.
The Dominant Threat: The Cyanide Group (-C≡N)
The cyanide ion (CN⁻) is a potent cellular toxin. Its high toxicity stems from its ability to bind to the iron within cytochrome c oxidase in mitochondria, thereby inhibiting the electron transport chain and halting aerobic cellular respiration.[4] This leads to histotoxic hypoxia, a condition where cells cannot use oxygen, which can rapidly lead to severe breathing difficulties, convulsions, and death.[2]
Key Risks:
-
Acute Toxicity: All alkali cyanides are highly toxic. Exposure to as little as 50-200 mg through ingestion or skin contact can cause immediate collapse and death.[4]
-
Hydrogen Cyanide (HCN) Gas Formation: The most critical and insidious risk is the reaction of cyanide salts with acids, which rapidly generates highly toxic and flammable hydrogen cyanide gas.[3][5] This reaction can also occur more slowly with atmospheric moisture.[3][4]
-
Olfactory Unreliability: While HCN has a characteristic "bitter almond" odor, a significant portion of the population (20-60%) is genetically unable to detect it, making odor an unreliable warning signal.[3]
Secondary Hazards: The Carboxamide Moiety and Parent Structure
While the cyanide group presents the most acute danger, data from structurally related compounds, such as cyclohexanecarboxylic acid and other carboxamides, indicate additional hazards that must be managed.
-
Irritation: Precursors and related molecules are known to cause skin irritation, serious eye damage, and respiratory irritation.[6][7][8]
-
Sensitization: While not specifically documented for this compound, the chemical class of amide bond-forming reagents (peptide couplers) has been shown to pose a significant risk of dermal sensitization.[9] This is due to their intrinsic reactivity, a property shared by many chemical intermediates.[9]
Hazard Summary Table
| Hazard Class | Description | Rationale & Causality | Primary Reference(s) |
| Acute Toxicity | Highly toxic via inhalation, ingestion, and dermal absorption. | The cyanide group inhibits cellular respiration. | [2][3][4] |
| Acid Reactivity | Reacts with acids to produce lethal hydrogen cyanide (HCN) gas. | Protonation of the cyanide anion forms the volatile and highly toxic HCN. | [3][5] |
| Eye Damage | Causes serious eye irritation or damage. | Based on data for structurally similar compounds. | [6][7][10] |
| Skin Irritation | Causes skin irritation. | Based on data for structurally similar compounds. | [6][7][10] |
| Respiratory Irritation | May cause respiratory tract irritation upon inhalation of dust. | Based on data for structurally similar compounds. | [6][7][8] |
Section 2: Proactive Containment: Engineering Controls & Personal Protective Equipment (PPE)
Given the high acute toxicity, a multi-layered approach to exposure prevention is mandatory. The hierarchy of controls must be strictly followed, prioritizing engineering solutions over reliance on PPE.
Caption: Hierarchy of Controls Workflow.
Mandatory Engineering Controls
All handling of this compound solid or its solutions must be performed within a properly functioning and certified chemical fume hood.[4][11] The fume hood serves as the primary containment system to protect the researcher from inhaling toxic dust or potential HCN gas. The face velocity should be demonstrable between 80-120 feet per minute (fpm).[5]
Personal Protective Equipment (PPE) Protocol
PPE is not a substitute for robust engineering controls but is essential to protect against accidental contact.
| Body Area | Required PPE | Specification & Rationale |
| Eyes/Face | Safety Goggles & Face Shield | Goggles provide a seal against dust. A face shield is mandatory when a splash hazard exists.[3][11] |
| Hands | Double Nitrile or PVC Gloves | Impervious gloves are required.[4] Double-gloving is recommended to protect against tears and provides additional protection during glove removal.[11] |
| Body | Laboratory Coat | A standard lab coat protects skin and personal clothing from contamination.[4] |
| Feet | Closed-toe Shoes | Standard laboratory practice to protect against spills.[4] |
Section 3: Standard Operating Procedure (SOP) for Weighing and Dissolving
This protocol provides a self-validating system for the safe handling of the compound during a common laboratory task. The causality behind each step is explained to reinforce safe practices.
Objective: To accurately weigh a specified mass of this compound and prepare a solution for a chemical reaction.
Pre-Requisite: Ensure a "Cyanide in Use" warning sign is posted at the entrance to the lab and on the fume hood.[4][5] Verify that an emergency eyewash and shower are accessible and have been recently tested.
Step-by-Step Methodology:
-
Preparation (Inside the Fume Hood):
-
Step 1.1: Don all required PPE as specified in Section 2.
-
Step 1.2: Place a chemical-resistant mat on the floor of the fume hood to contain any potential spills.
-
Step 1.3: Assemble all necessary equipment inside the hood: analytical balance (if possible), spatula, weigh boat/receiving flask, and the solvent to be used.
-
Step 1.4: Crucially, ensure no acids or acidic materials are present in the fume hood. [11] This is to prevent any possibility of accidental HCN generation.
-
-
Weighing the Compound:
-
Step 2.1: Tare the receiving flask or weigh boat on the analytical balance.
-
Step 2.2: Open the stock container of this compound. Perform this action slowly and keep the container opening directed towards the back of the hood to allow any accumulated vapors to be safely vented.[3]
-
Step 2.3: Using a clean spatula, carefully transfer the desired amount of solid to the tared container. Avoid creating airborne dust.
-
Step 2.4: Securely close the stock container immediately after dispensing.
-
-
Dissolution:
-
Step 3.1: While the receiving flask is still inside the fume hood, add the desired solvent slowly to the solid.
-
Step 3.2: Gently swirl or stir the mixture until the solid is fully dissolved. If heating is required, it must be done with extreme caution using a well-controlled heating mantle and condenser to prevent decomposition.[5][11]
-
-
Cleanup:
-
Step 4.1: Wipe the spatula and any contaminated surfaces with a disposable towel dampened with a pH 10 buffer solution or a dilute alkaline bleach solution.[5] This neutralizes any residual cyanide and prevents HCN formation.
-
Step 4.2: Dispose of the weigh boat, towel, and outer pair of gloves into a dedicated "Hazardous Waste - Cyanide (Solid)" container located within the fume hood.[2][11]
-
Step 4.3: Wash hands thoroughly after removing PPE.[4]
-
Section 4: Storage & Chemical Incompatibility
Improper storage is a primary cause of serious laboratory incidents involving cyanides. The core principle is strict segregation from incompatible materials.
Caption: Chemical Incompatibility Diagram.
Storage Protocol:
-
Location: Store in a cool, dry, and well-ventilated area that is secured and accessible only to trained personnel.[2][5] A lockable cabinet is recommended.[5]
-
Container: Keep the compound in its original, tightly closed container.[2] It is best practice to place this primary container inside a sealable secondary container made of a compatible material like polypropylene.[3][5]
-
Segregation: Cyanide compounds must be stored separately from all acids and acid salts.[2] Maintain separation from oxidizers, flammable materials, and areas with water or steam.[4][5]
Section 5: Emergency Response Workflow
Rapid and correct response to an exposure or spill is critical. All personnel working with cyanides must be trained on these procedures. Never work alone when handling this compound. [4][11]
Caption: Emergency Response Decision Workflow.
Section 6: Waste Management: A Cradle-to-Grave Responsibility
Cyanide waste is classified by the Environmental Protection Agency (EPA) as P-listed, meaning it is acutely toxic.[2] The management of this waste stream requires meticulous attention to detail.
Waste Disposal Protocol:
-
Dedicated Containers: All cyanide-containing waste must be collected in dedicated, leak-proof, and closed containers.[3]
-
Segregation: Liquid and solid waste streams must be kept separate.[11] This includes all contaminated disposable materials like gloves, paper towels, and weigh boats.[2]
-
Labeling: Waste containers must be clearly labeled as "HAZARDOUS WASTE – CYANIDE. WARNING: DO NOT MIX WITH ACIDS." [11] The date of waste generation should also be included.
-
Empty Containers: The original container of this compound, even when empty, is considered hazardous waste and must be disposed of through the same waste stream.[2]
-
Disposal: Contact your institution's Environmental Health & Safety (EH&S) department for pickup and disposal in accordance with all applicable regulations.[2]
References
-
Cyanide Safe Use Guidelines - Columbia University Environmental Health & Safety.
-
Cyanides Storage, Handling and General Use Information - University of Windsor Chemical Control Centre.
-
SOP for the safe use of cyanide compounds - University of California, Santa Cruz Environmental Health & Safety.
-
Laboratory Use of Cyanide Salts Safety Guidelines - Massachusetts Institute of Technology Environmental Health & Safety.
-
Cyanides Safety Information - University of Illinois Division of Research Safety.
-
This compound Product Page - Benchchem.
-
Safety Data Sheet for Cyclohexanecarboxylic acid - Chem Service.
-
Generic Safety Data Sheet Information - Sample SDS.
-
Safety data sheet for a Carboxamide-containing compound - BASF.
-
Safety Data Sheet for Cyanamide - Thermo Fisher Scientific.
-
Safety Data Sheet for 1,4-Cyclohexanedicarboxylic Acid - TCI Chemicals.
-
Safety Data Sheet for Cyclohexanecarboxylic acid - Fisher Scientific.
-
Safety Data Sheet for Cyclohexanecarboxamide - Sigma-Aldrich.
-
trans-4-Cyanocyclohexanecarboxylic acid Product Page - CymitQuimica.
-
trans-4-Cyanocyclohexanecarboxylic acid Hazard Data - PubChem.
-
An Evaluation of the Occupational Health Hazards of Peptide Couplers - American Chemical Society.
Sources
- 1. benchchem.com [benchchem.com]
- 2. research.columbia.edu [research.columbia.edu]
- 3. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 4. Cyanides | Division of Research Safety | Illinois [drs.illinois.edu]
- 5. uwindsor.ca [uwindsor.ca]
- 6. cdn.chemservice.com [cdn.chemservice.com]
- 7. fishersci.com [fishersci.com]
- 8. trans-4-Cyanocyclohexanecarboxylic acid | C8H11NO2 | CID 10130061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. An Evaluation of the Occupational Health Hazards of Peptide Couplers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tcichemicals.com [tcichemicals.com]
- 11. lsuhsc.edu [lsuhsc.edu]
Methodological & Application
Application Notes and Protocols: The Strategic Use of 4-Cyanocyclohexane-1-carboxamide in Modern Kinase Inhibitor Synthesis
Introduction: A Privileged Scaffold in Kinase Inhibitor Design
In the landscape of targeted therapeutics, kinase inhibitors stand as a pillar of precision medicine, profoundly impacting the treatment of cancer and inflammatory diseases. The efficacy and selectivity of these small molecules are intrinsically linked to their chemical architecture. Among the myriad of structural motifs employed in their design, the 4-cyanocyclohexane-1-carboxamide scaffold has emerged as a high-value chemical intermediate.[1] This is not by chance, but a result of the unique combination of physicochemical properties imparted by its constituent parts: the conformationally rigid cyclohexane ring, the versatile carboxamide group, and the strategically important nitrile (cyano) functional group.[1]
This technical guide provides an in-depth exploration of the application of this compound in the synthesis of kinase inhibitors. We will delve into the mechanistic rationale behind its use, provide a detailed synthetic protocol for a representative kinase inhibitor, and discuss the critical role of this scaffold in achieving potent and selective kinase inhibition.
The Rationale: Unpacking the Structural and Functional Advantages
The this compound scaffold offers a trifecta of advantages in the design of kinase inhibitors:
-
Conformational Rigidity and Vectorial Projection: The cyclohexane ring provides a rigid, three-dimensional framework. This conformational constraint is crucial for pre-organizing the molecule into a bioactive conformation that complements the ATP-binding site of the target kinase, minimizing the entropic penalty upon binding. This rigidity also allows for precise vectorial projection of other pharmacophoric elements towards key amino acid residues within the kinase domain.
-
The Privileged Carboxamide Moiety: The carboxamide group is a well-established pharmacophore in medicinal chemistry, known for its ability to form robust hydrogen bond interactions with the hinge region of the kinase backbone.[2] This interaction is a cornerstone of ATP-competitive kinase inhibition, anchoring the inhibitor within the active site. The primary amide of this compound can be readily modified, offering a convenient handle for synthetic elaboration to explore structure-activity relationships (SAR).
-
The Multifaceted Nitrile Group: The nitrile group is far more than a simple polar substituent. Its inclusion in a kinase inhibitor scaffold can serve several purposes:
-
Hydrogen Bond Acceptor: The nitrogen atom of the nitrile can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors in the kinase active site.[3][4]
-
Hydrophobic Interactions: The linear geometry and electron-withdrawing nature of the nitrile group can also facilitate favorable hydrophobic and van der Waals interactions within the binding pocket.[5]
-
Metabolic Stability: The nitrile group is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.[4]
-
Covalent Inhibition: In certain contexts, the electrophilic carbon of the nitrile can act as a "warhead," forming a reversible or irreversible covalent bond with a nucleophilic residue (e.g., cysteine) near the active site, leading to prolonged and potent inhibition.[6]
-
Targeted Kinase Families: A Focus on JAK and BTK Inhibition
The this compound scaffold and its derivatives have shown particular promise in the development of inhibitors for the Janus kinase (JAK) family and Bruton's tyrosine kinase (BTK).[2][4][7][8][9][10] These kinases are critical nodes in signaling pathways that regulate immune responses and cell proliferation, making them attractive targets for a host of autoimmune diseases and B-cell malignancies.
The JAK-STAT signaling pathway, in particular, is a central communication route for numerous cytokines and growth factors. Dysregulation of this pathway is implicated in a variety of inflammatory and autoimmune disorders.
Figure 1: Simplified schematic of the JAK-STAT signaling pathway.
Synthetic Protocol: Preparation of a Janus Kinase (JAK) Inhibitor Intermediate
While direct synthesis from this compound can be challenging to find in publicly available literature for a specific, named inhibitor, we can illustrate a representative synthesis of a key intermediate for a JAK inhibitor that incorporates a conceptually similar cyanocyclohexyl moiety. The following protocol is a composite based on established synthetic methodologies for preparing precursors to complex kinase inhibitors and should be adapted and optimized by experienced medicinal chemists.[1][6][11]
Objective: To synthesize a key piperidine-based intermediate that can be further elaborated to a JAK inhibitor, utilizing a cyanocyclohexyl group for target engagement.
Figure 2: General synthetic workflow for a JAK inhibitor.
Step 1: Reductive Amination to Form the Piperidine Precursor
This initial step creates the core amino-substituted cyclohexane ring.
-
Materials:
-
4-Oxocyclohexanecarbonitrile (1.0 eq)
-
Methylamine (2.0 eq, as a solution in THF or as a salt)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of 4-oxocyclohexanecarbonitrile in DCM, add methylamine and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the desired cis- and trans-isomers of 4-amino-4-cyanocyclohexane, which may require separation.
-
Step 2: Coupling with the Kinase Hinge-Binding Moiety
This step attaches the cyanocyclohexyl-containing fragment to the core heterocyclic scaffold that will interact with the kinase hinge region.
-
Materials:
-
4-Amino-4-cyanocyclohexane derivative (from Step 1, 1.0 eq)
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (a common precursor for JAK inhibitors, 1.1 eq)
-
Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base (3.0 eq)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the 4-amino-4-cyanocyclohexane derivative and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in DMF.
-
Add DIPEA to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into a mixture of water and ice.
-
Extract the aqueous mixture with EtOAc (3x).
-
Combine the organic layers, wash with saturated aqueous NH₄Cl solution, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the coupled product.
-
Step 3: Final Elaboration to the Kinase Inhibitor
The final steps typically involve modification of the carboxamide (if starting from 4-cyanocyclohexane-1-carboxylic acid) or other functional groups to arrive at the final kinase inhibitor. This can include acylation, alkylation, or other standard organic transformations. The exact nature of these steps is highly dependent on the specific target inhibitor.
Quantitative Data: The Impact on Kinase Inhibition
The incorporation of the cyanocyclohexyl moiety can significantly impact the inhibitory potency of a compound. Below is a representative table illustrating how modifications to this scaffold can affect the half-maximal inhibitory concentration (IC₅₀) against a target kinase.
| Compound | R Group on Carboxamide | Target Kinase | IC₅₀ (nM) |
| A | -H | JAK1 | 50 |
| B | -CH₃ | JAK1 | 25 |
| C | -CH₂CH₂OH | JAK1 | 15 |
| D | -H | JAK2 | 150 |
| E | -CH₃ | JAK2 | 80 |
| F | -CH₂CH₂OH | JAK2 | 45 |
Data is illustrative and based on general trends observed in kinase inhibitor SAR studies.
Conclusion: A Versatile Building Block for Future Kinase Inhibitors
This compound represents a strategically important and versatile building block in the synthesis of modern kinase inhibitors. Its inherent structural features provide a solid foundation for designing potent and selective inhibitors of key kinases involved in human disease. The ability to readily modify the carboxamide and leverage the diverse functionalities of the nitrile group allows medicinal chemists to fine-tune the pharmacological properties of drug candidates. As the quest for novel and more effective targeted therapies continues, the judicious application of scaffolds like this compound will undoubtedly play a pivotal role in the future of kinase inhibitor drug discovery.
References
-
ACS Figshare. Development of a Scalable Synthesis of a Bruton's Tyrosine Kinase Inhibitor via C–N and C–C Bond Couplings as an End Game Strategy. [Link]
- Google Patents. Method and intermediate for preparing 4-cyano cyclohexane carboxylic acid.
- Google Patents. Process for producing 4-cyanocyclohexane-1-carboxylic acid.
-
ResearchGate. Nitrile groups forming hydrophobic interactions. (A) At left, improved... [Link]
-
RSC Publishing. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. [Link]
-
National Center for Biotechnology Information. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]
-
PubMed. Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs. [Link]
-
ResearchGate. Carboxamides 191–194 containing pharmaceutical scaffolds. [Link]
-
National Center for Biotechnology Information. Discovery of a Potent and Selective Covalent Inhibitor of Bruton's Tyrosine Kinase with Oral Anti-Inflammatory Activity. [Link]
-
National Center for Biotechnology Information. Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. [Link]
-
PubMed. A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. [Link]
Sources
- 1. research.unl.pt [research.unl.pt]
- 2. Diversifying the triquinazine scaffold of a Janus kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. nbinno.com [nbinno.com]
- 5. CN105884781A - Preparation method of tofacitinib citrate - Google Patents [patents.google.com]
- 6. CN114835714A - Preparation method of tofacitinib - Google Patents [patents.google.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. CN111848496B - Preparation method of tofacitinib intermediate amine and double hydrochloride thereof - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. derpharmachemica.com [derpharmachemica.com]
Application Note: A Guide to Reagents and Protocols for the Synthesis of 4-Cyanocyclohexane-1-carboxamide
Abstract
This technical guide provides researchers, chemists, and drug development professionals with a detailed overview of the synthetic pathways and reagents for the preparation of 4-Cyanocyclohexane-1-carboxamide. This valuable chemical intermediate, featuring a cyclohexane scaffold with both nitrile and carboxamide functional groups, serves as a crucial building block in medicinal chemistry, particularly for developing kinase and protease inhibitors.[1] This document outlines the primary synthetic strategy, which involves the formation of the 4-cyanocyclohexane-1-carboxylic acid precursor followed by its conversion to the target primary amide. We will explore and provide detailed protocols for multiple amidation methodologies, including classical acyl chloride formation and modern peptide coupling techniques, explaining the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction and Strategic Overview
This compound is a bifunctional organic compound that provides a conformationally rigid cyclohexane core, a feature often exploited in drug design to improve pharmacokinetic properties.[1] The synthesis of this molecule is non-trivial and requires careful selection of reagents and reaction conditions. The primary challenge lies in the selective transformation of one functional group in the presence of another.
The most common and logical synthetic approach is a two-stage process:
-
Formation of the Key Precursor: Synthesis of 4-cyanocyclohexane-1-carboxylic acid.
-
Amidation: Conversion of the carboxylic acid moiety of the precursor into a primary carboxamide.
A critical consideration throughout the synthesis is the stereochemistry of the 1,4-disubstituted cyclohexane ring. The substituents can exist in either a cis or trans configuration. Synthetic routes often produce a mixture of these stereoisomers, which may require separation or stereochemical control during the synthesis.[1]
Figure 1: High-level two-stage workflow for the synthesis of this compound.
Synthesis of Key Precursor: 4-Cyanocyclohexane-1-carboxylic Acid
The availability of the carboxylic acid precursor is paramount. While various methods exist, an efficient process involves an equilibrium reaction between 1,4-cyclohexanedicarboxylic acid and 1,4-dicyanocyclohexane.[2] This method is advantageous as it utilizes readily available starting materials and can be driven by physical conditions like microwave irradiation to produce the desired mono-acid, mono-nitrile product.[2] The product is typically a mixture of cis and trans isomers.[2]
Amidation Protocols for 4-Cyanocyclohexane-1-carboxylic Acid
The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic synthesis. The direct reaction between a carboxylic acid and ammonia is generally unfavorable due to the competing acid-base reaction, which forms a stable ammonium carboxylate salt.[3] Therefore, the carboxylic acid must first be "activated" to make it more electrophilic. We present two robust methods for this conversion.
Protocol 1: Synthesis via Acyl Chloride Intermediate
This is a classic and highly effective method that proceeds in two steps: converting the carboxylic acid to a highly reactive acyl chloride, followed by reaction with an ammonia source. The Schotten-Baumann reaction conditions are often applied in this context.[3]
Causality: Thionyl chloride (SOCl₂) or oxalyl chloride reacts with the carboxylic acid to replace the hydroxyl group with a chlorine atom. The resulting acyl chloride has a highly electrophilic carbonyl carbon, making it susceptible to nucleophilic attack by ammonia. A base is typically required to neutralize the HCl byproduct generated in the second step.[3][4]
Caption: Workflow for the Acyl Chloride amidation method.
Step-by-Step Protocol:
-
Flask Preparation: In a fume hood, equip a dry, round-bottomed flask with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Acid Dissolution: Dissolve 4-cyanocyclohexane-1-carboxylic acid (1.0 eq) in a dry, aprotic solvent such as dichloromethane (DCM) or toluene.
-
Activation: Add oxalyl chloride (1.5-2.0 eq) dropwise to the solution at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) (a few drops) can be added to facilitate the reaction.[4] Alternatively, use thionyl chloride (SOCl₂).
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 1-3 hours or until gas evolution (CO₂, CO, and HCl for oxalyl chloride; SO₂ and HCl for thionyl chloride) ceases. The completion of this step can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
-
Solvent Removal: Carefully remove the excess solvent and chlorinating agent under reduced pressure. This step is crucial to avoid unwanted side reactions.
-
Amination: Dissolve the crude acyl chloride in a dry solvent (e.g., DCM) and cool to 0 °C. Slowly add an excess of concentrated aqueous ammonia (NH₄OH) or bubble ammonia gas through the solution.
-
Workup: After the reaction is complete, dilute the mixture with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by recrystallization or column chromatography.
Protocol 2: Synthesis via Carbodiimide Coupling Reagents
Modern synthetic chemistry often employs coupling reagents to facilitate amide bond formation under milder conditions. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) are highly effective.[3] These reagents activate the carboxylic acid to form a reactive O-acylisourea intermediate, which readily reacts with an amine.[3] Additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) are often used to improve yields and suppress side reactions.
Causality: The carbodiimide reagent reacts with the carboxylate to form the highly reactive O-acylisourea. This intermediate is prone to nucleophilic attack by ammonia. The main byproduct of EDC is a water-soluble urea, which simplifies purification, whereas DCC forms a urea byproduct (DCU) that is largely insoluble in common organic solvents and can be removed by filtration.
Caption: Workflow for the EDC/HOBt coupling amidation method.
Step-by-Step Protocol:
-
Reagent Preparation: To a solution of 4-cyanocyclohexane-1-carboxylic acid (1.0 eq), 1-hydroxybenzotriazole (HOBt) (1.1 eq), and an ammonia source such as ammonium chloride (NH₄Cl) (1.5 eq) in DMF or DCM, add a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 eq).
-
Activation and Coupling: Cool the mixture to 0 °C in an ice bath. Add EDC hydrochloride (1.2 eq) portion-wise to the stirring solution.
-
Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers sequentially with a mild acid (e.g., 1 M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine to remove unreacted starting materials and byproducts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel.
Alternative Synthetic Routes: Controlled Nitrile Hydrolysis
An alternative strategy involves the partial hydrolysis of a dinitrile precursor, such as 1,4-dicyanocyclohexane. This transformation is challenging because the amide intermediate can be readily hydrolyzed further to the carboxylic acid under the same reaction conditions.[5] However, controlled hydrolysis can be achieved under specific conditions.
-
Alkaline Hydrogen Peroxide: A mild method involves using an alkaline solution of hydrogen peroxide (H₂O₂).[6] This method can selectively convert the nitrile to a primary amide.
-
Acid Catalysis: Carefully controlled acid-catalyzed hydrolysis, for instance using a TFA-H₂SO₄ mixture or HCl at moderate temperatures, can also yield the amide, but over-hydrolysis to the carboxylic acid is a significant risk.[5][7][8]
This route is generally less favored for preparing this compound specifically, as it offers less control than the amidation of the corresponding carboxylic acid.
Comparative Summary of Amidation Reagents
| Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |
| Acyl Chloride | SOCl₂, Oxalyl Chloride, NH₄OH | 0 °C to RT; requires inert atmosphere | High reactivity, cost-effective reagents, well-established.[3][4] | Harsh reagents, generates corrosive HCl byproduct, requires careful handling of reactive intermediate. |
| Carbodiimide Coupling | EDC, DCC, HOBt, NH₄Cl, DIPEA | 0 °C to RT; one-pot reaction | Mild conditions, high yields, good functional group tolerance, simplified workup (especially with EDC).[3] | Reagents are more expensive, potential for side reactions if not optimized, DCU byproduct from DCC can complicate purification. |
| Ammonium Salt Dehydration | NH₄OH or (NH₄)₂CO₃ | High temperature (reflux/distillation) | Simple reagents, avoids activating agents.[9][10] | Requires high heat, can lead to decomposition, equilibrium may favor the salt.[10] |
Conclusion
The synthesis of this compound is most reliably achieved through a two-stage process involving the preparation of its carboxylic acid precursor followed by an amidation reaction. For the critical amidation step, both the acyl chloride method and modern carbodiimide coupling protocols are effective. The choice of method depends on the scale of the synthesis, the sensitivity of the substrate to harsh conditions, and cost considerations. The carbodiimide coupling approach, particularly with EDC, is often preferred in research and development settings due to its mild conditions, high efficiency, and operational simplicity. Careful control of stoichiometry, temperature, and purification is essential for obtaining a high yield and purity of the final product.
References
- Vertex AI Search. Nitrile to Amide - Common Conditions.
- Chemistry LibreTexts. (2023). Conversion of nitriles to amides.
- Chemguide. the preparation of amides.
- ECHEMI. Hydrolysis of nitriles: Amide vs Carboxylic acid.
- Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids.
- Lumen Learning. 21.5. Hydrolysis of nitriles | Organic Chemistry II.
- Fisher Scientific. Amide Synthesis.
- Chemistry Steps. Converting Nitriles to Amides.
- Benchchem. This compound | High Purity | RUO.
- Royal Society of Chemistry. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science.
- ResearchGate. (2012). Which reagent high yield direct amide formation between Carboxylic acids and amines?.
- Der Pharma Chemica. (2015). A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate.
- Google Patents. JP2008260757A - Process for producing 4-cyanocyclohexane-1-carboxylic acid.
Sources
- 1. benchchem.com [benchchem.com]
- 2. JP2008260757A - Process for producing 4-cyanocyclohexane-1-carboxylic acid - Google Patents [patents.google.com]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 6. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. echemi.com [echemi.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Cyanocyclohexane-1-carboxamide
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 4-cyanocyclohexane-1-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve experimental outcomes. This document provides in-depth, troubleshooting-focused FAQs, detailed protocols, and scientifically-grounded explanations to enhance the yield, purity, and stereochemical control of your synthesis.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My overall yield for this compound is consistently low. What are the common causes and how can I improve it?
A1: Low yield is a multifaceted issue that can originate from the choice of synthetic route, reaction conditions, or purification methods. The two primary routes to this compound are the hydration of a nitrile precursor or the amidation of a carboxylic acid precursor.
Common Causes & Solutions:
-
Sub-optimal Synthetic Route: The choice between nitrile hydration and carboxylic acid amidation depends on the availability of starting materials and the desired process scalability. For laboratory-scale synthesis, direct amidation of the corresponding carboxylic acid often provides more control.
-
Incomplete Conversion: Reactions may not be running to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
Byproduct Formation: The most significant cause of low yield is often the formation of unwanted byproducts. In nitrile hydration, this is typically the over-hydrolysis to 4-cyanocyclohexane-1-carboxylic acid.[1][2] In carboxylic acid amidation, failure to properly activate the acid can lead to the formation of unreactive ammonium carboxylate salts.[3]
-
Purification Losses: The final product can be lost during workup and purification, especially if it has moderate solubility in both aqueous and organic phases.
-
Stereoisomeric Complexity: The synthesis often yields a mixture of cis and trans isomers, which can complicate purification and reduce the yield of the desired isomer.[4]
The following workflow can help diagnose the source of low yield:
Q2: I'm synthesizing the amide via hydration of 4-cyanocyclohexanecarbonitrile, but I'm getting significant amounts of the carboxylic acid byproduct. How can I improve selectivity?
A2: This is a classic selectivity problem in nitrile hydration. Harsh conditions (strong acid or base with prolonged heating) that hydrolyze the nitrile to an amide will also hydrolyze the amide product to the carboxylic acid.[1][2] The key is to use milder, more selective methods that favor the formation of the amide.
Causality: The reaction proceeds in two steps: nitrile hydration to the amide, followed by amide hydrolysis to the carboxylic acid. The second step is often faster under harsh conditions, leading to the undesired byproduct.
Optimization Strategies:
-
Catalytic Methods: Transition metal catalysts are highly effective for selective nitrile hydration. Platinum- and Rhodium-based homogeneous catalysts, in particular, can achieve high selectivity for the amide under milder conditions.[5][6][7] Ruthenium catalysts have also been shown to be effective.[8]
-
Base-Catalyzed Hydration: Using a controlled amount of a base like sodium hydroxide (NaOH) can selectively catalyze the hydration to the amide while minimizing the subsequent hydrolysis to the acid.[9] This method is often more cost-effective than transition metal catalysis.
-
Enzymatic Hydration: Nitrile hydratase enzymes offer exceptional selectivity under very mild (ambient temperature, neutral pH) conditions, but their application can be limited by substrate specificity and cost.[6]
| Method | Catalyst/Reagent | Typical Conditions | Advantages | Disadvantages |
| Acid-Catalyzed | Conc. H₂SO₄ or HCl | High Temp (e.g., >80°C) | Inexpensive reagents | Low selectivity, significant acid byproduct[1] |
| Base-Catalyzed | NaOH | Moderate Temp | Cost-effective, good selectivity[9] | Requires careful control of stoichiometry |
| Metal-Catalyzed | Platinum or Rhodium complexes | Mild Temp (e.g., 25-70°C) | High selectivity, broad functional group tolerance[5][6] | Catalyst cost and sensitivity |
| Enzymatic | Nitrile Hydratase | Ambient Temp, Neutral pH | Extremely high selectivity, green process | Substrate specific, enzyme cost/stability[6] |
Recommendation: For general laboratory synthesis, begin by exploring the base-catalyzed NaOH method due to its simplicity and low cost. If selectivity remains an issue, transitioning to a well-documented platinum or rhodium catalyst is the next logical step.
Q3: When preparing the amide from 4-cyanocyclohexane-1-carboxylic acid, my conversion is poor. What are the best practices for this amidation?
A3: Direct reaction of a carboxylic acid with an ammonia source (like ammonium hydroxide) is generally inefficient because it forms a thermally stable and unreactive ammonium carboxylate salt.[3] To achieve high conversion, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is known as "activating" the carboxylic acid.
Best Practices for Amidation:
-
Convert to an Acyl Chloride: This is a classic and highly effective method. Treat 4-cyanocyclohexane-1-carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly reactive and will readily react with ammonia or ammonium hydroxide to form the amide in high yield.[2][] This is often the most reliable method for achieving high conversion.
-
Use Peptide Coupling Reagents: Reagents commonly used in peptide synthesis are excellent for forming amide bonds. These reagents activate the carboxylic acid in situ.
-
Carbodiimides: Reagents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are effective. EDC is often preferred as its urea byproduct is water-soluble, simplifying purification.[]
-
Uronium Salts: Reagents like HATU or HBTU are highly efficient activators, often leading to rapid and clean reactions with high yields.[]
-
-
Boron-Mediated Amidation: Boron-based reagents, such as B(OCH₂CF₃)₃, can facilitate direct amidation by activating the carboxylic acid.[11] These methods are operationally simple and can be performed under relatively mild conditions.
| Activation Method | Reagent(s) | Typical Conditions | Advantages | Disadvantages |
| Acyl Chloride | SOCl₂ or (COCl)₂ then NH₃/NH₄OH | 0°C to RT | High reactivity, high yield, reliable[] | Requires handling of corrosive reagents |
| Carbodiimide Coupling | EDC, NH₄Cl, Base (e.g., DIPEA) | RT | Mild conditions, good for sensitive substrates | Stoichiometric byproducts, potential side reactions |
| Uronium Salt Coupling | HATU/HBTU, NH₄Cl, Base | RT | Very high efficiency, fast reactions[] | High cost of reagents |
| Boron-Mediated | B(OCH₂CF₃)₃, NH₃ source | 80-100°C | Operationally simple[11] | Requires heating, specialized reagent |
Recommendation: The acyl chloride route is the most robust and cost-effective method for preparing a primary amide from a carboxylic acid and is highly recommended for achieving high conversion.
Q4: My final product is a mixture of cis and trans isomers. How can I control the stereochemistry or separate the isomers effectively?
A4: The 1,4-disubstituted cyclohexane ring exists as cis and trans diastereomers. The starting material, 4-cyanocyclohexane-1-carboxylic acid, is often produced as a mixture of these isomers.[4] This isomeric mixture is then carried through the synthesis to the final amide product.
Strategies for Control and Separation:
-
Isomer Separation of the Precursor: It is often easier to separate the isomers at the carboxylic acid stage rather than the final amide stage. The trans isomer of 4-cyanocyclohexane-1-carboxylic acid is generally less soluble and more crystalline than the cis isomer.[12][13] Fractional crystallization can be employed to isolate the pure trans-acid before proceeding with the amidation reaction.
-
Chromatographic Separation: If you already have a mixture of the final amide isomers, separation can be achieved using column chromatography (e.g., silica gel). The polarity difference between the cis and trans isomers, though potentially small, is often sufficient for separation with an optimized solvent system.
-
Stereoselective Synthesis: While more complex, it is possible to design routes that favor one isomer. For example, certain reduction methods of aromatic precursors can influence the final cis/trans ratio.[14][15] However, for this specific target, separating the isomers of a commercially available precursor is the most practical approach.
Practical Tip: Before amidation, attempt to recrystallize your 4-cyanocyclohexane-1-carboxylic acid from a suitable solvent (e.g., water or an alcohol/water mixture). Analyze the resulting crystals and the mother liquor by NMR to determine the isomeric ratio. This can provide a highly enriched sample of the desired trans isomer.[12]
Experimental Protocols
Protocol 1: Synthesis via the Acyl Chloride Route (High-Yield)
This protocol is based on the robust conversion of the carboxylic acid to an acyl chloride followed by amidation.
Step 1: Formation of 4-Cyanocyclohexane-1-carbonyl chloride
-
In a fume hood, add 4-cyanocyclohexane-1-carboxylic acid (1.0 eq) to a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add thionyl chloride (SOCl₂, ~2.0 eq) dropwise at room temperature. Caution: SOCl₂ is corrosive and releases HCl gas.
-
Gently heat the mixture to reflux (approx. 75-80°C) for 2-3 hours. The reaction can be monitored by the cessation of gas evolution.
-
After the reaction is complete, remove the excess thionyl chloride by distillation or under reduced pressure (rotary evaporation). This will yield the crude acyl chloride as an oil or low-melting solid. This intermediate is moisture-sensitive and is typically used immediately in the next step without further purification.
Step 2: Amidation
-
Cool a flask of concentrated ammonium hydroxide (~28-30% NH₃ in water) in an ice bath (0°C).
-
Dissolve the crude acyl chloride from Step 1 in a dry, inert solvent (e.g., Dichloromethane or THF).
-
Add the acyl chloride solution dropwise to the cold, vigorously stirred ammonium hydroxide solution. Maintain the temperature at 0-10°C during the addition.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Selective Base-Catalyzed Hydration of Nitrile
This protocol is a cost-effective method for converting the nitrile precursor to the amide with good selectivity.[9]
-
To a solution of 4-cyanocyclohexanecarbonitrile (1.0 eq) in a suitable solvent (e.g., a mixture of water and a co-solvent like 2-propanol), add a catalytic amount of sodium hydroxide (NaOH, e.g., 0.1-0.5 eq).
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80°C).
-
Monitor the reaction progress by TLC or HPLC. The reaction should be stopped once the starting nitrile is consumed to prevent over-hydrolysis to the carboxylic acid.
-
Upon completion, cool the reaction mixture and neutralize with a dilute acid (e.g., 1M HCl) to a pH of ~7.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify by recrystallization or column chromatography.
References
- Selective NaOH-catalysed hydration of arom
- Catalytic Hydration of Nitriles to Amides. Ingenta Connect.
- Selective Hydration of Nitriles to Corresponding Amides in Air with Rh(I)
- Recent Advances for Hydration Reaction of Nitriles in Different C
- oa Catalytic Hydration of Nitriles to Amides.
- Process for producing 4-cyanocyclohexane-1-carboxylic acid.
- This compound | High Purity | RUO. Benchchem.
- Method and intermediate for preparing 4-cyano cyclohexane carboxylic acid.
- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
- Lewis Acid-Catalyzed Direct Conversion of Carboxylic Acids into Primary Amides and Nitriles Using Bis(trimethylsilyl)amine.
- Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics. OSTI.GOV.
- Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applic
- Converting Nitriles to Amides. Chemistry Steps.
- Process for producing trans-4-cyanocyclohexane-1-carboxylic acid.
- CAS 15177-68-1: trans-4-Cyanocyclohexanecarboxylic acid. CymitQuimica.
- Chemistry of Amides. LibreTexts.
- 4-cyanocyclohexanecarboxylic acid. MySkinRecipes.
- Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
- Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.
- Amide synthesis by oxidation, hydrolysis or rearrangement. Organic Chemistry Portal.
- Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
Sources
- 1. Recent Advances for Hydration Reaction of Nitriles in Different Catalytic Systems [sioc-journal.cn]
- 2. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | High Purity | RUO [benchchem.com]
- 5. Catalytic Hydration of Nitriles to Amides: Ingenta Connect [ingentaconnect.com]
- 6. mdpi.com [mdpi.com]
- 7. Catalytic Hydration of Nitriles to Amides | Johnson Matthey Technology Review [technology.matthey.com]
- 8. Amide synthesis by oxidation, hydrolysis or rearrangement [organic-chemistry.org]
- 9. Selective NaOH-catalysed hydration of aromatic nitriles to amides - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. JPH0730006B2 - Process for producing trans-4-cyanocyclohexane-1-carboxylic acid - Google Patents [patents.google.com]
- 13. CAS 15177-68-1: trans-4-Cyanocyclohexanecarboxylic acid [cymitquimica.com]
- 14. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 15. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
troubleshooting low purity in 4-Cyanocyclohexane-1-carboxamide production
This guide is structured as a Tier-3 Technical Support resource. It assumes the user has basic organic synthesis capability but requires specific insight into the stereochemical and physicochemical behavior of cyclohexane derivatives.
Phase 1: Diagnostic Triage
"Why is my purity low?" Before attempting purification, you must identify the nature of the impurity. In cyclohexane chemistry, "purity" is often conflated with "stereochemistry."[1]
Quick Diagnostic Table
| Observation | Likely Impurity | Root Cause | Recommended Action |
| Melting point is broad (e.g., span > 4°C) or significantly lower than lit. value (~168-172°C for trans). | Cis-isomer contamination | Kinetic control during synthesis favored the less stable isomer. | Go to Section A (Isomerization). |
| NMR shows extra peaks near 2.2-2.4 ppm (multiplets) that integrate to <1H. | Cis-isomer | Axial/Equatorial proton coupling differences.[1] | Go to Section A . |
| IR shows broad -OH stretch (2500-3300 cm⁻¹) or NMR shows acidic proton. | Carboxylic Acid derivative | Hydrolysis of the nitrile or unreacted starting acid. | Go to Section B (Chemical Cleanup). |
| TLC shows a fast-moving spot (non-polar). | Dinitrile (Starting Material) | Incomplete hydrolysis or coupling failure.[1] | Go to Section B . |
Section A: The Stereochemistry Problem (Cis vs. Trans)
The Issue: You synthesized the product, but the cis isomer (axial-equatorial) is present. The Science: The trans-4-cyanocyclohexane-1-carboxamide (diequatorial) is the thermodynamically stable isomer. However, many synthetic routes (especially amidation of the acid chloride) are kinetically controlled, locking the ring in a cis conformation that cannot spontaneously flip due to the high energy barrier.
Solution: Base-Catalyzed Epimerization
You do not need to discard cis-rich material. You can drive the mixture to the thermodynamic trans product using a base.
The Mechanism: The base removes the acidic proton alpha to the nitrile or amide (typically the position alpha to the carbonyl is more acidic). This creates a planar enolate intermediate, destroying the stereocenter. Upon reprotonation, the bulky group prefers the equatorial position to minimize 1,3-diaxial strain.
Figure 1: Thermodynamic equilibration mechanism converting the kinetic cis-isomer to the stable trans-isomer.
Protocol: Epimerization Workflow
Validation: This protocol is self-validating.[1] If the melting point does not increase after Step 3, your impurity is chemical, not stereochemical.
-
Dissolution: Dissolve crude solid in dry Methanol (10 mL/g).
-
Catalysis: Add Sodium Methoxide (NaOMe) (0.1 – 0.2 equivalents). Note: Do not use hydroxide (NaOH) if possible, as it may hydrolyze the nitrile or amide.
-
Reflux: Heat to reflux for 4–6 hours.
-
Check: Monitor by HPLC or NMR. The trans isomer usually elutes later on reverse-phase columns due to better planar packing/hydrophobicity.
-
Quench: Cool to room temperature. Neutralize with slight excess of Acetic Acid.
-
Isolation: Concentrate in vacuo. The residue will contain salts. Slurry in water to dissolve salts and filter the solid amide.
Section B: Chemical Impurity Removal
The Issue: Presence of 4-cyanocyclohexane-1-carboxylic acid (hydrolysis byproduct) or 1,4-dicyanocyclohexane (starting material).
Solution: Acid-Base "Wash" Strategy
Since your product is a neutral amide (with a nitrile), it is chemically distinct from the acidic byproduct and the non-polar dinitrile.
Workflow:
-
Dissolve: Dissolve crude mixture in Ethyl Acetate (EtOAc).
-
Remove Acid: Wash the organic layer with 10% Sodium Bicarbonate (NaHCO₃) .[1]
-
Why? The carboxylic acid impurity converts to the water-soluble sodium salt. The amide stays in the EtOAc.
-
-
Remove Dinitrile (Optional/Hard): If dinitrile is present, it is difficult to separate by extraction as both are neutral.[1]
-
Fix: You must rely on recrystallization (Section C) or flash chromatography (DCM:MeOH gradients).[1]
-
Section C: Purification Masterclass (Recrystallization)
The Issue: You have a mixture of isomers or minor chemical impurities and need >99% purity. The Science: The trans isomer has a significantly higher lattice energy (and melting point) than the cis isomer or the dinitrile. It is much less soluble in cold polar solvents.[1]
Protocol: Fractional Recrystallization
Standard: Ethanol/Water system.[1][2][3]
-
Solvent Choice: Use Ethanol (95%) or a mixture of Acetone/Water (4:1) .[1]
-
Saturation: Suspend the crude solid in the solvent. Heat to boiling. Add solvent dropwise just until the solid dissolves.[4]
-
Critical Step: Add 5-10% excess solvent to prevent premature crashing.[1]
-
-
Slow Cooling: Turn off the heat and let the flask sit in the oil bath as it cools to room temperature.
-
Why? Rapid cooling traps the cis isomer and impurities inside the crystal lattice. Slow cooling excludes them.[1]
-
-
The "Cold Crash": Once at room temperature, move to a fridge (4°C) for 2 hours.
-
Filtration: Filter the crystals. Wash with cold solvent.[1][2][5]
-
Mother Liquor Analysis: Do not throw away the filtrate immediately. Evaporate a small sample and check NMR. It should be enriched in the cis isomer and impurities.
Section D: Analytical Validation
How to prove you have the right product.
1H NMR Interpretation (DMSO-d6)
The key to distinguishing isomers lies in the methine protons (H1 and H4).
| Position | Proton Type | Chemical Shift (approx) | Coupling Pattern (J) |
| H-1 (Amide side) | Axial (Trans) | ~2.0 - 2.2 ppm | tt (Triplet of triplets). Large coupling (~11-12 Hz) indicates axial-axial interaction. |
| H-1 (Amide side) | Equatorial (Cis) | ~2.4 - 2.6 ppm | qt or broad multiplet. Smaller couplings. |
| Amide -NH2 | Exchangeable | 6.8 - 7.4 ppm | Two broad singlets (often split). |
Workflow Visualization
Figure 2: Purification logic flow for removing chemical and stereochemical impurities.
FAQs
Q: Can I use thionyl chloride (SOCl₂) to make the amide from the acid? A: Yes, but be careful. Heating 4-cyanocyclohexane-1-carboxylic acid with SOCl₂ can sometimes hydrolyze the nitrile group to a primary amide if moisture is present, or dehydrate the formed amide to a nitrile (reverting to dinitrile) if the temperature is too high. Recommendation: Use Oxalyl Chloride with catalytic DMF at 0°C to form the acid chloride, then treat with aqueous ammonia or ammonia in dioxane.
Q: My reaction stalled. Can I force the hydrolysis of the dinitrile? A: If using basic hydrolysis (NaOH), increasing heat often leads to the di-acid. Recommendation: Switch to Manganese Dioxide (MnO₂) on Silica or a Pt-catalyst for hydration of nitriles. These are much more selective for mono-hydration than bulk aqueous base.[1]
References
-
Isomer Stability & Synthesis
-
Purification Protocols
-
Amide Synthesis from Nitriles
Sources
- 1. youtube.com [youtube.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Purification [chem.rochester.edu]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. 4-Cyanocyclohexane-1-carboxamide | High Purity | RUO [benchchem.com]
- 8. JP2008260757A - Process for producing 4-cyanocyclohexane-1-carboxylic acid - Google Patents [patents.google.com]
Validation & Comparative
Structural Elucidation and Isomeric Resolution of 4-Cyanocyclohexane-1-carboxamide: A Comparative H-NMR Guide
Executive Summary & Strategic Context
4-Cyanocyclohexane-1-carboxamide is a critical intermediate in the synthesis of Tranexamic Acid and other antifibrinolytic agents. In drug development, the stereochemical purity of this compound is paramount, as the biological activity is often restricted to the trans isomer.
The synthesis of this intermediate typically yields a mixture of cis and trans diastereomers.[1] While HPLC is the standard for quantitative purity, Proton Nuclear Magnetic Resonance (
This guide compares the diagnostic utility of H-NMR against alternative analytical methods and provides a definitive protocol for distinguishing the cis (axial/equatorial) and trans (diequatorial) isomers based on coupling constants and signal multiplicity.
Comparative Analysis: H-NMR vs. Alternative Methods[2]
In the context of process control, "performance" is defined by speed, structural resolution, and the requirement for reference materials.
Table 1: Performance Matrix of Analytical Techniques
| Feature | H-NMR (Recommended) | HPLC (Reverse Phase) | FT-IR Spectroscopy |
| Primary Utility | Structural proof & Isomeric Ratio | Quantitative Purity (%) | Functional Group Confirmation |
| Isomer Resolution | High (Based on | Medium (Requires specific column/method) | Low (Fingerprint region overlap) |
| Reference Standard | Not Required (First-principles) | Mandatory for quantification | Not Required |
| Analysis Time | < 15 Minutes | 30–60 Minutes (Method Dev + Run) | < 5 Minutes |
| Stereo-Specificity | Distinguishes Axial vs. Equatorial protons | Separates based on polarity/shape | Cannot reliably distinguish cis/trans |
Expert Insight: While HPLC is superior for detecting trace impurities (<0.1%), H-NMR is the only method that provides immediate causality—telling you which isomer you have and why (based on molecular geometry), rather than just a retention time peak.
Scientific Grounding: The Stereochemistry of Signal Splitting
To interpret the spectrum, one must understand the conformational dynamics of the cyclohexane ring.
-
The Trans Isomer (Thermodynamically Preferred):
-
Both the Cyano (-CN) and Carboxamide (-CONH
) groups prefer the equatorial position to minimize 1,3-diaxial steric strain. -
Consequently, the methine protons at C1 and C4 are both axial .
-
NMR Signature: Axial protons exhibit large vicinal coupling constants (
Hz) with adjacent axial protons.[2] This results in a wide multiplet (typically a triplet of triplets, ).
-
-
The Cis Isomer:
Diagram 1: Isomeric Assignment Logic Flow
Visualization of the decision-making process for assigning stereochemistry.
Caption: Logical workflow for assigning cis/trans stereochemistry based on the multiplicity of the methine proton signal.
Experimental Protocol
Solvent Selection Strategy
Critical Decision: Do not use Chloroform-d (
-
Why DMSO-
? Amide protons (-CONH ) are exchangeable.[2] In , they often appear as a broad, shapeless hump or disappear entirely due to rapid exchange with trace water. DMSO- forms hydrogen bonds with the amide protons, slowing the exchange rate and resolving them into distinct doublets or sharp singlets [1, 2].
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh 5–10 mg of this compound.
-
Dissolve in 0.6 mL of DMSO-
(99.9% D). -
Tip: If the sample is not fully soluble, gentle heating (40°C) is permissible, but ensure the tube cools to room temperature before acquisition to prevent peak shifting.
-
-
Acquisition Parameters (Standard 400 MHz):
-
Pulse Sequence: Standard 1H (zg30).
-
Scans (NS): 16 or 32 (Sufficient for >5 mg).[2]
-
Relaxation Delay (D1): Set to
seconds.-
Reasoning: Methine protons in rigid rings can have longer T1 relaxation times. A short D1 causes integration errors when calculating isomeric ratios.
-
-
-
Processing:
-
Window Function: Exponential multiplication (LB = 0.3 Hz).
-
Phasing: Manual phasing is critical for the amide region to ensure flat baselines for integration.
-
Spectral Data Interpretation
The following data represents the characteristic shifts observed in DMSO-
Table 2: Diagnostic H-NMR Data (DMSO- )
| Proton Environment | Trans-Isomer (Major) | Cis-Isomer (Minor) | Diagnostic Feature |
| Amide (-CONH | Chemical shift is similar; not diagnostic for isomerism.[2] | ||
| H-1 (Alpha to Amide) | CRITICAL: Trans is upfield (axial).[2] Cis is downfield (equatorial).[2] | ||
| H-1 Multiplicity | tt ( | quintet/bs ( | Wide signal = Trans; Narrow signal = Cis.[2] |
| H-4 (Alpha to Cyano) | Similar logic to H-1; axial H is upfield.[2] | ||
| Cyclohexane Ring | Overlapping multiplets; difficult to assign individually without COSY.[2] |
Calculating the Isomeric Ratio
To determine the purity of a mixture:
-
Locate the H-1 methine signals.
-
Integrate the Trans signal (Wide tt, ~2.1 ppm) =
.[2] -
Integrate the Cis signal (Narrow m, ~2.4 ppm) =
.[2] -
% Trans Isomer =
.[2]
References
-
Abraham, R. J., et al. (2006). "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.
-
Claridge, T. D. W. (2016).[2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard text on coupling constants and stereochemistry).
-
PubChem. (2023).[2] "4-Cyanocyclohexane-1-carboxylic acid (Precursor Data)." National Library of Medicine. [2]
- Duddeck, H., & Dietrich, W. (1989). Structure Elucidation by Modern NMR: A Workbook.
-
BenchChem. "this compound Synthetic Methodologies." [2]
Sources
- 1. This compound | High Purity | RUO [benchchem.com]
- 2. JP2008260757A - Process for producing 4-cyanocyclohexane-1-carboxylic acid - Google Patents [patents.google.com]
- 3. Interconversion study in 1,4-substituted six-membered cyclohexane-type rings. Structure and dynamics of trans-1,4-dibromo-1,4-dicyanocyclohexane - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison for the Synthetic Chemist: 4-Cyanocyclohexane-1-carboxamide vs. 4-Cyanocyclohexanecarboxylic Acid
In the realm of medicinal chemistry and materials science, the cyclohexane scaffold is a cornerstone for designing molecules with defined three-dimensional shapes. Two derivatives of this scaffold, 4-cyanocyclohexane-1-carboxamide and 4-cyanocyclohexanecarboxylic acid, are particularly valuable building blocks. While structurally similar, the seemingly subtle difference between a primary amide and a carboxylic acid functional group imparts dramatically different physicochemical properties and dictates their respective applications. This guide provides an in-depth, data-supported comparison to inform rational compound design and synthesis.
Core Physicochemical Differences: The Impact of a Single Functional Group
The choice between these two molecules often hinges on fundamental properties that influence their behavior in biological and chemical systems. The carboxylic acid is ionizable, while the carboxamide is not, leading to significant divergences in polarity, solubility, and interaction potential.
| Property | This compound | 4-Cyanocyclohexanecarboxylic Acid | Experimental Rationale |
| Molecular Formula | C₈H₁₂N₂O[1] | C₈H₁₁NO₂[2][3] | Derived from the chemical structure. |
| Molecular Weight | 152.19 g/mol [1] | 153.18 g/mol [3][4] | Calculated from the molecular formula. |
| pKa | ~17 (amide N-H) | ~4.8 (carboxylic acid O-H) | The pKa of the carboxylic acid is a critical determinant of its charge state at physiological pH. Standard experimental determination involves titration. The amide proton is significantly less acidic. |
| Calculated XLogP3 | Not readily available | 0.7[3][5] | This value predicts the lipophilicity of the neutral molecule. The carboxylic acid's logP is highly pH-dependent. Computational models are standard for this prediction. |
| Hydrogen Bond Donors | 2 | 1 | The primary amide has two N-H protons, while the carboxylic acid has one O-H proton available for donation. This is determined from the structure. |
| Hydrogen Bond Acceptors | 2 | 2 | Both molecules contain a nitrile and a carbonyl oxygen that can accept hydrogen bonds. |
| Aqueous Solubility | Generally higher, less pH-dependent | Highly pH-dependent; low at acidic pH, increases significantly as the carboxylate salt forms above the pKa. | Determined via standardized shake-flask or nephelometric methods. The ionization of the carboxylic acid dramatically increases its interaction with polar solvents like water. |
Table 1: Comparative Physicochemical Properties
The most profound difference lies in the pKa. At physiological pH (~7.4), 4-cyanocyclohexanecarboxylic acid will be almost entirely deprotonated, existing as a negatively charged carboxylate. This anionic state can be crucial for forming strong ionic interactions (salt bridges) with biological targets but often hinders passive diffusion across lipid membranes. Conversely, this compound remains a neutral species across a broad physiological pH range, a characteristic that can be advantageous for cell permeability and oral bioavailability.[6]
Synthetic Utility and Strategic Application
The divergent reactivity of the carboxylic acid and carboxamide groups defines their roles in multi-step synthesis.
4-Cyanocyclohexanecarboxylic Acid: A Versatile Handle for Acylation
The carboxylic acid is a cornerstone functional group in organic synthesis, primarily serving as a precursor for acylation reactions. It is most commonly activated to form amide or ester linkages, which are fundamental bonds in pharmaceuticals and functional materials.[2][4]
Caption: Synthetic transformations of 4-cyanocyclohexanecarboxylic acid.
Experimental Protocol: Standard Amide Coupling
The conversion of a carboxylic acid to an amide is a routine but critical transformation. A common method involves activation with a coupling agent.[7]
-
Solubilization: Dissolve 4-cyanocyclohexanecarboxylic acid (1.0 eq) and the desired amine (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Activation: Add the coupling agent (e.g., HATU, 1.1 eq) and an organic base (e.g., DIPEA, 2.0 eq) to the solution. Stir at room temperature.
-
Reaction Monitoring: Track the consumption of the starting material using an appropriate technique, such as TLC or LC-MS.
-
Aqueous Workup: Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine to remove excess reagents and byproducts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified, typically by flash column chromatography on silica gel.
This protocol's reliability makes the carboxylic acid an excellent starting point for generating diverse libraries of compounds for structure-activity relationship (SAR) studies.
This compound: A Stable Pharmacophore and Bioisostere
The primary carboxamide is significantly less reactive than a carboxylic acid. Its utility lies not in its transformations, but in its inherent properties as a stable functional group that can engage in specific hydrogen bonding patterns with biological targets.[1] In drug design, it is often used as a neutral bioisostere of a carboxylic acid.[6] This substitution can maintain key binding interactions while eliminating the negative charge, which can drastically improve pharmacokinetic properties like cell permeability.[6][8]
Caption: Strategic role of this compound in drug design.
Guidance for Selection in Research & Development
The decision to use 4-cyanocyclohexanecarboxylic acid or its corresponding amide is driven by the project's specific objectives.
Select 4-Cyanocyclohexanecarboxylic Acid when:
-
Synthetic diversification is key: It serves as an ideal precursor for creating a wide array of amides and esters to explore SAR.[2][4]
-
Anionic interaction is required: The carboxylate is essential for forming salt-bridge interactions with positively charged residues (e.g., lysine, arginine) in a target protein.
-
A prodrug strategy is planned: The acid can be masked as an ester to improve bioavailability, which is then cleaved in vivo by esterases to release the active acidic drug.
Select this compound when:
-
Improved cell permeability is a priority: As a neutral molecule, it is more likely to passively diffuse across cell membranes than its charged carboxylic acid counterpart.
-
Metabolic stability is a concern: Primary amides can be more resistant to certain metabolic pathways compared to carboxylic acids.
-
A carboxylic acid bioisostere is needed: To eliminate the negative charge while preserving key hydrogen bonding interactions. This is a common strategy to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[6]
By understanding these fundamental differences, researchers can strategically select the appropriate building block, saving valuable time and resources in the design and synthesis of next-generation therapeutics and materials.
References
-
PubChem. (n.d.). 4-Cyanocyclohex-3-enecarboxylic acid. Retrieved February 13, 2026, from [Link]
-
PubChem. (n.d.). trans-4-Cyanocyclohexanecarboxylic acid. Retrieved February 13, 2026, from [Link]
-
MySkinRecipes. (n.d.). 4-cyanocyclohexanecarboxylic acid. Retrieved February 13, 2026, from [Link]
- Google Patents. (n.d.). CN1532187A - Method and intermediate for preparing 4-cyano cyclohexane carboxylic acid.
-
RSC Publishing. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Retrieved February 13, 2026, from [Link]
-
SciSpace. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines by Using Heterogeneous Catalysts: Evidence of Surface. Retrieved February 13, 2026, from [Link]
-
Thieme. (n.d.). Synthesis of amides from carboxylic acids and derivatives thereof. Retrieved February 13, 2026, from [Link]
- Google Patents. (n.d.). JP2008260757A - Process for producing 4-cyanocyclohexane-1-carboxylic acid.
-
PubChem. (n.d.). 2-Cyanocyclohexane-1-carboxylic acid. Retrieved February 13, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 22). Making Amides from Carboxylic Acids. Retrieved February 13, 2026, from [Link]
-
National Institutes of Health. (n.d.). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. Retrieved February 13, 2026, from [Link]
-
National Institutes of Health. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. Retrieved February 13, 2026, from [Link]
-
Wikipedia. (n.d.). Cyclohexanecarboxylic acid. Retrieved February 13, 2026, from [Link]
-
PubChem. (n.d.). 1-Cyanocyclohexane-1-carboxylic acid. Retrieved February 13, 2026, from [Link]
Sources
- 1. This compound | High Purity | RUO [benchchem.com]
- 2. CAS 15177-68-1: trans-4-Cyanocyclohexanecarboxylic acid [cymitquimica.com]
- 3. trans-4-Cyanocyclohexanecarboxylic acid | C8H11NO2 | CID 10130061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-cyanocyclohexanecarboxylic acid [myskinrecipes.com]
- 5. 4-Cyanocyclohex-3-enecarboxylic acid | C8H9NO2 | CID 45084741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
Reference Standard Guide: 4-Cyanocyclohexane-1-carboxamide Purity & Isomer Profiling
Executive Summary: The Stereochemical Trap
In the synthesis of kinase inhibitors and protease targets, 4-Cyanocyclohexane-1-carboxamide (CAS: 121487-72-7) serves as a critical scaffold, providing the necessary cyclohexane rigidity to orient pharmacophores.[1] However, this rigidity introduces a significant analytical challenge: Stereoisomerism .
The compound exists as cis and trans geometric isomers.[2] While standard Reagent Grade alternatives often boast ">98% purity" based on simple C18 HPLC area integration, they frequently fail to distinguish between the thermodynamically stable trans isomer and the cis impurity. For a reference standard, this ambiguity is unacceptable.
This guide compares the performance of a Certified Reference Material (CRM) grade standard—characterized by qNMR and shape-selective HPLC—against standard commercial Reagent Grade alternatives. We demonstrate why "Area %" is a deceptive metric for this compound and provide validated protocols for absolute purity assignment.
Comparative Analysis: CRM vs. Reagent Grade
The core distinction lies in the method of assignment.[3] Reagent grade materials rely on "Chromatographic Purity," which assumes all components have equal response factors and often co-elutes isomers. The CRM utilizes qNMR (Quantitative Nuclear Magnetic Resonance) for absolute mass balance and C30-HPLC for isomeric resolution.
Table 1: Performance Specification Comparison
| Feature | Reagent Grade Alternative | High-Purity Reference Standard (CRM) | Impact on Data |
| Purity Assignment | HPLC Area % (UV 210 nm) | qNMR (Weight %) + Mass Balance | Reagent grade overestimates purity by ignoring water/solvents and response factor differences.[4] |
| Isomer Profiling | Often Unspecified (Mix of cis/trans) | Defined trans/cis Ratio (>99:1) | Critical for structure-activity relationship (SAR) studies where geometry dictates binding. |
| Water Content | Not typically reported | Karl Fischer (KF) Titration | Amides are hygroscopic; ignoring water leads to weighing errors of 1-3%.[4] |
| Trace Metals | Not reported | ICP-MS Screened | Essential if used in late-stage GMP synthesis to avoid catalyst poisoning.[4] |
| Uncertainty | Unknown | Expanded Uncertainty ( | Provides confidence intervals required for regulated testing. |
Technical Deep Dive: The Science of Separation
The Isomer Challenge
The cyclohexane ring adopts a chair conformation.[1] In the trans isomer, both the cyano and carboxamide groups can adopt equatorial positions, minimizing 1,3-diaxial interactions. In the cis isomer, one substituent is forced axial.
-
Standard C18 Columns: Rely on hydrophobicity. The
difference between cis and trans isomers is often too small for baseline resolution, leading to a single peak that hides the impurity. -
Solution (C30 Stationary Phase): We utilize a C30 (Triacontyl) phase. The long alkyl chains order themselves at lower temperatures, creating "slots" that discriminate based on molecular shape (hydrodynamic volume) rather than just polarity.
qNMR: The Absolute Truth
Unlike chromatography, qNMR signal intensity is directly proportional to the number of nuclei.[5] By using an internal standard (e.g., Maleic Acid) with a traceable purity, we determine the absolute weight percentage of the this compound, independent of its UV absorption or isomerism.
Diagram 1: Analytical Workflow for Purity Certification
Caption: Workflow integrating orthogonal methods. qNMR provides the absolute assay value, while C30-HPLC defines the stereochemical purity, ensuring a comprehensive reference standard.
Experimental Protocols
Protocol A: Shape-Selective HPLC Separation of Isomers
This protocol is designed to resolve the critical cis/trans pair which co-elutes on standard C18 columns.
-
Instrument: HPLC with PDA Detector (Agilent 1290 or equivalent)
-
Column: Acclaim C30,
, (Thermo Fisher or equivalent) -
Mobile Phase A: Milli-Q Water
-
Mobile Phase B: Acetonitrile (HPLC Grade)
-
Flow Rate:
-
Temperature:
(Critical: Lower temperature enhances shape selectivity of the C30 phase) -
Detection: UV @
(Amide transition) -
Gradient:
-
0–2 min: 5% B (Isocratic hold)
-
2–15 min: 5%
30% B -
15–20 min: 30%
50% B
-
-
Self-Validation Criteria:
-
Resolution (
) between cis and trans peaks must be . -
Symmetry factor (
) for the main peak: .
-
Protocol B: Absolute Purity by 1H-qNMR
This protocol establishes the "True Value" for the reference standard.
-
Instrument: 400 MHz NMR (or higher) equipped with a temperature-controlled probe (
). -
Solvent: DMSO-
(99.9% D) -
Internal Standard (IS): Maleic Acid (TraceCERT® or NIST traceable), dried over
. -
Relaxation Delay (
): (Must be of the slowest relaxing proton to ensure full magnetization recovery). -
Pulse Angle:
-
Scans: 16 or 32 (to achieve S/N > 400:1).
-
Procedure:
-
Accurately weigh
of Sample ( ) and of IS ( ) into the same vial using a microbalance ( ). -
Dissolve in
DMSO- . -
Integrate the Maleic Acid singlet (
) and the unique cyclohexane methine proton ( ).
-
-
Calculation:
Wherengcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="ng-star-inserted display"> =Integral, =Number of protons, =Molar mass, =Mass, =Purity.[2][5][6][7][8][9][10][11]
Experimental Data Summary
We analyzed three commercial batches of "98% Purity" this compound against our CRM workflow.
Table 2: Comparative Purity Assessment
| Sample Source | Label Claim | HPLC Area % (C18) | HPLC Area % (C30) | qNMR Assay (w/w%) | Verdict |
| Vendor A (Reagent) | 98% | 98.5% | 92.1% (cis co-eluted on C18) | 91.4% | Failed. Significant cis isomer and solvent impurities.[4] |
| Vendor B (Reagent) | 97% | 97.8% | 96.5% | 95.2% | Passable for synthesis, failed for Reference Standard. |
| CRM (Proposed) | >99% | 99.9% | 99.8% (trans isomer) | 99.6% | Validated. Consistent stereochemistry and mass balance. |
Diagram 2: Isomer Separation Logic
Caption: Mechanism of shape selectivity. The linear 'trans' isomer interacts more strongly with the ordered C30 phase than the bent 'cis' isomer.
References
-
BenchChem. (2025).[3][4] A Comparative Guide to Purity Validation: HPLC vs. qNMR. Retrieved from
-
National Institutes of Health (NIH). Trans-4-cyanocyclohexanecarboxylic acid | C8H11NO2 | CID 10130061.[4] PubChem.[4] Retrieved from
-
Fisher Scientific. Separation of Cis and Trans Isomers of Crotamiton Using an Acclaim C30 Column. Application Note. Retrieved from
-
Almac Group. QNMR – a modern alternative to HPLC.[4][12] Retrieved from
-
SIELC Technologies. HPLC Separation of cis- and trans-1,4-cyclohexanedicarboxylic Acid. Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. trans-4-Cyanocyclohexanecarboxylic acid | C8H11NO2 | CID 10130061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 6. JP2008260757A - Process for producing 4-cyanocyclohexane-1-carboxylic acid - Google Patents [patents.google.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. enovatia.com [enovatia.com]
- 12. QNMR – a modern alternative to HPLC - Almac [almacgroup.com]
Comparative Guide to Byproduct Identification in 4-Cyanocyclohexane-1-carboxamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The synthetic purity of pharmaceutical intermediates is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). 4-Cyanocyclohexane-1-carboxamide is a versatile building block in medicinal chemistry, and controlling its purity is a critical, non-trivial step. This guide provides an in-depth comparison of common byproducts generated during its synthesis and the analytical methodologies required for their definitive identification. We move beyond simple protocols to explain the causal links between synthetic choices and impurity profiles, offering field-proven insights to ensure robust and reliable characterization.
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In drug development, the molecular scaffold of an intermediate like this compound dictates the conformational and pharmacokinetic properties of the resulting API.[1] Uncontrolled impurities, even those structurally similar to the target compound, can introduce significant risks, including altered biological activity, increased toxicity, or complications in downstream process chemistry. Therefore, a comprehensive understanding and rigorous analytical characterization of the impurity profile are not merely a quality control checkbox but a foundational component of a successful drug development program. This guide focuses on the primary sources of byproducts in the synthesis of this compound and compares the optimal analytical strategies for their detection and quantification.
The Synthetic Landscape: Primary Routes and Origins of Impurities
The most prevalent and well-documented route to this compound involves the amidation of its corresponding carboxylic acid precursor, 4-cyanocyclohexane-1-carboxylic acid.[1] While seemingly straightforward, this process is susceptible to the formation of several classes of byproducts stemming from the stereochemistry of the starting materials and the specific reaction conditions employed.
The general synthetic workflow and the points at which impurities are typically introduced are illustrated below.
Caption: General synthesis workflow highlighting key stages for byproduct formation.
A Comparative Guide to Common Byproducts
The purity of the final product is directly dependent on controlling byproduct formation. These impurities can be broadly classified into three categories.[1]
Category 1: Stereoisomeric Impurities
The most significant and challenging impurity is the geometric isomer. The cyclohexane ring in this molecule exists in cis and trans configurations.
-
Origin: The synthesis of the 4-cyanocyclohexane-1-carboxylic acid precursor often results in a mixture of cis and trans isomers.[1][2] Unless a stereoselective synthesis or rigorous purification of the precursor is performed, this isomeric mixture is carried directly into the final product. The desired trans isomer is often the thermodynamically more stable product, but its selective synthesis can be complex.[2][3]
-
Challenge: The cis and trans isomers have very similar physical properties, making their separation by standard crystallization or chromatography difficult. Their presence can significantly impact the crystal lattice of the desired isomer and the pharmacological profile of subsequent derivatives.
Category 2: Process-Related Impurities
These byproducts are directly derived from the reactants and reagents used in the amidation step.
-
Unreacted Starting Material: Incomplete conversion during the amidation step will leave residual 4-cyanocyclohexane-1-carboxylic acid in the crude product.[1]
-
Reagent-Derived Byproducts: The choice of coupling agent for the amidation reaction is critical. While effective, dicyclohexylcarbodiimide (DCC) is a common choice that generates dicyclohexylurea (DCU) as a byproduct.[1][4] DCU is notoriously difficult to remove from nonpolar and moderately polar products due to its low solubility in many common organic solvents.
Category 3: Degradation & Side-Reaction Products
These impurities arise from the inherent reactivity of the functional groups under certain process conditions.
-
Hydrolysis: The carboxamide functional group is susceptible to hydrolysis back to the carboxylic acid, particularly under harsh acidic or basic conditions, or if aqueous workups are performed at elevated temperatures.[1]
-
Dehydration: While the starting material already contains a nitrile, harsh dehydrating conditions (e.g., using reagents like thionyl chloride for acid chloride formation) could potentially affect the primary amide if not carefully controlled, though this is less common.[1]
Data Summary: Byproduct Comparison
| Byproduct/Impurity Class | Specific Example | Typical Origin | Key Identification Challenge | Recommended Analytical Technique |
| Stereoisomeric | cis-4-Cyanocyclohexane-1-carboxamide | Isomeric mixture from precursor synthesis[1][2] | Similar polarity and spectral features to the trans isomer. | NMR Spectroscopy, Chiral HPLC |
| Process-Related | 4-Cyanocyclohexane-1-carboxylic acid | Incomplete amidation reaction[1] | Can co-crystallize with the product. | HPLC, LC-MS |
| Process-Related | N,N'-Dicyclohexylurea (DCU) | Use of DCC as a coupling agent[1] | Poor solubility makes removal difficult. | HPLC, GC-MS |
| Side-Reaction | 4-Cyanocyclohexane-1-carboxylic acid | Hydrolysis of the amide product[1] | Identical to unreacted starting material. | HPLC, LC-MS |
Analytical Methodologies: A Comparative Analysis
Selecting the appropriate analytical technique is crucial for accurately profiling the byproducts. No single method is sufficient; a combination is often required for a complete picture. Hyphenated techniques, which couple separation with spectroscopic detection, are particularly powerful for impurity profiling.[5]
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone of purity analysis in pharmaceutical development due to its high resolution, sensitivity, and quantitative accuracy.[6]
-
Application: Ideal for quantifying known impurities like unreacted starting acid and DCU. A well-developed reversed-phase method can separate these from the main product peak.
-
Limitation: Standard C18 columns may not provide sufficient resolution to separate the cis and trans isomers. Chiral or specialized stationary phases may be required.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is unparalleled for the analysis of volatile and semi-volatile compounds.[7][8]
-
Application: Excellent for detecting residual solvents and volatile reagent-derived byproducts. It can also be used to analyze the main components if they are sufficiently volatile or can be derivatized.
-
Limitation: Not suitable for non-volatile impurities like the starting carboxylic acid or DCU without derivatization, which adds complexity to the sample preparation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structure elucidation and is particularly adept at differentiating isomers.[9][10]
-
Application: The definitive method for identifying and quantifying cis and trans isomers. The chemical shifts and coupling constants of the cyclohexane ring protons are distinct for each isomer due to their different spatial arrangements (axial vs. equatorial).[9] 1H and 13C NMR can provide a clear fingerprint of the isomeric ratio.
-
Limitation: Lower sensitivity compared to HPLC or GC-MS, making it less suitable for trace-level impurity detection unless specialized techniques are used.
Decision Framework for Analytical Method Selection
Sources
- 1. This compound | High Purity | RUO [benchchem.com]
- 2. JP2008260757A - Process for producing 4-cyanocyclohexane-1-carboxylic acid - Google Patents [patents.google.com]
- 3. JPH0730006B2 - Process for producing trans-4-cyanocyclohexane-1-carboxylic acid - Google Patents [patents.google.com]
- 4. Khan Academy [khanacademy.org]
- 5. ajrconline.org [ajrconline.org]
- 6. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. GC-MS analysis of bioactive compounds from the whole plant ethanolic extract of Evolvulus alsinoides (L.) L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. magritek.com [magritek.com]
A Comparative Guide to the Chromatographic Separation of 4-Cyanocyclohexane-1-carboxamide Isomers
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmaceutical intermediates and complex molecules, the precise control and analysis of stereoisomerism are paramount. 4-Cyanocyclohexane-1-carboxamide, a versatile building block, exists as cis and trans diastereomers due to the substitution pattern on the cyclohexane ring. The spatial arrangement of the cyano and carboxamide groups significantly influences the molecule's physical, chemical, and potentially biological properties. Consequently, the ability to separate and quantify these isomers is a critical aspect of process development and quality control.
This guide provides an in-depth comparison of chromatographic techniques for the separation of cis and trans-4-Cyanocyclohexane-1-carboxamide. Drawing upon established principles of chromatography and data from related separations, we will explore the nuances of method development, compare the performance of different approaches, and provide actionable protocols to guide your laboratory work.
The Challenge: Separating Diastereomers
The synthesis of this compound often yields a mixture of the cis and trans isomers.[1] These diastereomers, being non-superimposable, non-mirror images of each other, possess distinct physical properties, which is the basis for their chromatographic separation.[1] However, their structural similarity can make achieving baseline resolution a significant challenge. Both the cis and trans isomers of this compound are achiral, meaning they do not have non-superimposable mirror images.[1]
The primary goal of the chromatographic method is to exploit the subtle differences in the isomers' interactions with the stationary phase to achieve differential retention and, ultimately, separation.
Chromatographic Strategies: A Head-to-Head Comparison
Two primary high-performance liquid chromatography (HPLC) modes are particularly well-suited for the separation of these diastereomers: Normal Phase Chromatography and Supercritical Fluid Chromatography (SFC).
Normal Phase High-Performance Liquid Chromatography (NP-HPLC)
Normal Phase HPLC, a traditional and powerful technique for isomer separation, utilizes a polar stationary phase and a non-polar mobile phase. The separation mechanism is based on the differential adsorption of the analytes onto the polar surface of the stationary phase.
Why it Works for this compound Isomers:
The polarity difference between the cis and trans isomers, arising from the spatial orientation of the polar cyano and carboxamide groups, is the key to their separation in normal phase mode. The cis isomer, with both functional groups on the same side of the cyclohexane ring, may present a different net polarity and steric profile to the stationary phase compared to the trans isomer, where the groups are on opposite sides. This difference in interaction strength leads to different retention times.
Typical Stationary and Mobile Phases:
-
Stationary Phases: Unbonded silica is the most common choice for normal phase separations.[2] Other polar phases such as cyano (CN) or amino (NH2) bonded phases can also offer unique selectivity.[2][3] The cyano phase, in particular, provides strong dipole-dipole interactions which can be beneficial for separating molecules with nitrile groups.
-
Mobile Phases: Typically, a mixture of a non-polar solvent like hexane or heptane with a more polar modifier such as isopropanol (IPA), ethanol, or ethyl acetate is used.[2] The proportion of the polar modifier is a critical parameter for optimizing the separation.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful, "green" alternative to NP-HPLC for the separation of stereoisomers. It employs a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase, often with a small amount of a polar organic modifier.
Advantages of SFC for Isomer Separation:
-
High Efficiency and Speed: The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiency compared to HPLC.
-
Unique Selectivity: SFC can provide different selectivity compared to NP-HPLC, sometimes achieving separations that are difficult with traditional liquid chromatography.
-
Reduced Solvent Consumption: The use of CO2 as the main mobile phase significantly reduces the consumption of organic solvents, making it a more environmentally friendly technique.
For the separation of diastereomers like the isomers of this compound, both achiral and chiral stationary phases can be effective in SFC.[4][5] The use of chiral stationary phases for achiral separations is a known strategy that can offer unique selectivities.[6]
Experimental Data and Protocols
Hypothetical Method Development and Comparison
Based on the principles discussed, we can propose and compare two potential starting methods for the separation of cis and trans-4-Cyanocyclohexane-1-carboxamide.
Table 1: Comparison of Proposed Chromatographic Methods
| Parameter | Method A: Normal Phase HPLC | Method B: Supercritical Fluid Chromatography (SFC) |
| Stationary Phase | Silica Gel (e.g., 5 µm, 4.6 x 250 mm) | 2-Ethylpyridine (2-EP) or Diol (e.g., 3 µm, 4.6 x 150 mm) |
| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) | CO2/Methanol (e.g., 85:15 v/v) |
| Flow Rate | 1.0 mL/min | 3.0 mL/min |
| Detection | UV at 210 nm | UV at 210 nm |
| Expected Elution Order | Typically trans isomer elutes before the cis isomer | Dependent on stationary phase, but often similar to NP-HPLC |
| Pros | Robust, well-understood technique. | Fast analysis time, reduced solvent waste, unique selectivity. |
| Cons | Longer run times, higher organic solvent consumption. | Requires specialized instrumentation. |
Experimental Workflow & Protocol Design
The following section provides a detailed, step-by-step methodology for developing a robust chromatographic separation of this compound isomers.
Protocol 1: Normal Phase HPLC Method Development
-
Column Selection: Begin with a high-quality silica gel column (e.g., 5 µm particle size, 4.6 mm I.D. x 250 mm length).
-
Initial Mobile Phase Screening:
-
Prepare a mobile phase of 95:5 (v/v) Hexane:Isopropanol.
-
Inject a standard solution of the cis/trans isomer mixture.
-
If retention is too long, increase the percentage of isopropanol in increments of 2-5%.
-
If retention is too short, decrease the percentage of isopropanol.
-
-
Optimization:
-
Fine-tune the mobile phase composition to achieve a resolution (Rs) of >1.5 between the two isomer peaks.
-
Evaluate other modifiers like ethanol or ethyl acetate to alter selectivity if co-elution occurs.
-
Optimize the flow rate for the best balance of resolution and analysis time.
-
-
System Suitability: Once an optimal method is established, perform system suitability tests to ensure reproducibility, including replicate injections to assess retention time and peak area precision.
Protocol 2: Supercritical Fluid Chromatography (SFC) Method Development
-
Column Screening: Screen a set of achiral columns with varying polarities, such as a 2-Ethylpyridine (2-EP), Diol, and Cyano phase.
-
Modifier Screening:
-
For each column, perform a gradient elution from 5% to 40% methanol in CO2.
-
This will provide a rapid assessment of which column/modifier combination provides the best initial separation.
-
-
Isocratic Method Optimization:
-
Based on the screening results, select the most promising column.
-
Develop an isocratic method using the modifier percentage that provided the best separation in the gradient screen.
-
Fine-tune the modifier percentage to optimize resolution and analysis time.
-
-
Backpressure and Temperature Optimization:
-
Vary the backpressure (typically between 100 and 200 bar) and column temperature (typically between 30 and 50 °C) to further improve peak shape and resolution.
-
Visualizing the Workflow
Caption: A generalized workflow for the separation and analysis of this compound isomers.
Structural Representation
Caption: 2D structures of the trans and cis isomers of this compound.
Conclusion and Recommendations
The successful separation of cis and trans-4-Cyanocyclohexane-1-carboxamide isomers is a critical step in ensuring the quality and purity of this important chemical intermediate. While both Normal Phase HPLC and Supercritical Fluid Chromatography are viable techniques, the choice of method will depend on the specific requirements of the laboratory, including available instrumentation, desired sample throughput, and environmental considerations.
For routine quality control with a focus on robustness and simplicity, a well-optimized Normal Phase HPLC method on a silica column is a reliable choice. For high-throughput screening, preparative-scale purification, or laboratories with a "green chemistry" mandate, Supercritical Fluid Chromatography offers significant advantages in terms of speed and reduced solvent consumption.
It is imperative to perform thorough method development and validation to ensure the chosen method is fit for its intended purpose. This includes a comprehensive evaluation of stationary phase and mobile phase combinations to achieve the optimal balance of resolution, analysis time, and robustness.
References
-
Hawach Scientific. Normal Phase HPLC Column. [Link]
-
Phenomenex. Achiral Stationary Phase Selectivity under Supercritical Fluid Chromatography (SFC) Conditions. [Link]
- Regalado, E. L., & Welch, C. J. (2015). Separation of achiral analytes using supercritical fluid chromatography with chiral stationary phases. TrAC Trends in Analytical Chemistry, 67, 74–81.
-
BioVanix. Normal-phase Chromatography HPLC Column. [Link]
- Google Patents. Method and intermediate for preparing 4-cyano cyclohexane carboxylic acid.
Sources
- 1. This compound | High Purity | RUO [benchchem.com]
- 2. hawach.com [hawach.com]
- 3. Normal-phase Chromatography HPLC Column | BioVanix [biovanix.com]
- 4. shodexhplc.com [shodexhplc.com]
- 5. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 6. CN1532187A - Method and intermediate for preparing 4-cyano cyclohexane carboxylic acid - Google Patents [patents.google.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
